molecular formula C13H12ClF2N3 B3007108 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline CAS No. 2327253-48-3

6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline

Cat. No.: B3007108
CAS No.: 2327253-48-3
M. Wt: 283.71
InChI Key: HUQILHFHGSISSC-UHFFFAOYSA-N
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Description

6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core substituted with a chloro group at the 6-position and a 4,4-difluoropiperidin-1-yl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 6-chloroquinazoline with 4,4-difluoropiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoquinazoline derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another quinazoline derivative used as a kinase inhibitor.

    Gefitinib: Similar to erlotinib, used for the treatment of non-small cell lung cancer.

    Afatinib: A quinazoline-based irreversible inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

6-Chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4,4-difluoropiperidin-1-yl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-chloro-4-(4,4-difluoropiperidin-1-yl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF2N3/c14-9-1-2-11-10(7-9)12(18-8-17-11)19-5-3-13(15,16)4-6-19/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQILHFHGSISSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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